molecular formula C19H16N4O5S B5230649 4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE

4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE

Cat. No.: B5230649
M. Wt: 412.4 g/mol
InChI Key: OMPMYIJNHGPYGB-UHFFFAOYSA-N
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Description

4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with a nitrophenyl group, a pyridinyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzoic acid with 4-nitroaniline to form an amide bond. This intermediate is then reacted with pyridine-2-sulfonyl chloride under basic conditions to introduce the pyridinylsulfamoyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylsulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-pyridin-2-ylbenzamide: Similar structure but lacks the nitrophenyl and sulfamoyl groups.

    4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE: Contains a bromine substituent instead of a nitro group.

    2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide: Contains trifluoromethyl groups and a piperidine moiety

Uniqueness

4-METHYL-N-(4-NITROPHENYL)-3-[(PYRIDIN-2-YL)SULFAMOYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the pyridinylsulfamoyl group provides additional sites for molecular interactions .

Properties

IUPAC Name

4-methyl-N-(4-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-13-5-6-14(19(24)21-15-7-9-16(10-8-15)23(25)26)12-17(13)29(27,28)22-18-4-2-3-11-20-18/h2-12H,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMYIJNHGPYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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